molecular formula C8H13NO2 B12537221 (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid CAS No. 740780-37-4

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B12537221
CAS No.: 740780-37-4
M. Wt: 155.19 g/mol
InChI Key: QNLDWBXQDIFTQK-RQJHMYQMSA-N
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Description

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene derivative with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This stereochemically defined building block is characterized by a carboxylic acid group and an amino group on a methyl-substituted cyclohexene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Its specific stereochemistry is defined by the (1R,6S) configuration, which is critical for its application in the synthesis of enantiomerically pure compounds . The compound has a calculated density of approximately 1.128 g/cm³ and a high calculated boiling point of around 292°C, indicating good thermal stability for various reaction conditions . With a polar surface area (PSA) of 63.32 Ų and a calculated Log P of 1.45, this molecule possesses properties that are favorable for drug discovery, as it may support desirable bioavailability . Researchers utilize this chiral amino acid derivative as a key precursor in the development of novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

740780-37-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2,6-7H,3-4,9H2,1H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

QNLDWBXQDIFTQK-RQJHMYQMSA-N

Isomeric SMILES

CC1=CC[C@H]([C@H](C1)N)C(=O)O

Canonical SMILES

CC1=CCC(C(C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexene Ring Formation

The cyclohexene core is typically constructed via Diels-Alder reactions or cyclization of γ,δ-unsaturated precursors . A microwave-assisted Diels-Alder protocol (135°C, 30 min) using phenyl pyruvate and enones yields cyclohexenone intermediates, which are subsequently functionalized. For example:

Starting Materials Conditions Yield Product
Phenyl pyruvate + 4-methylenone 135°C, NaOH, H₂O 42% 4-Methylcyclohex-3-ene-1-carboxylic acid

Hydrogenation of cyclohexenone derivatives using Pd/C or Rh catalysts under 1–5 bar H₂ selectively reduces double bonds while preserving stereochemistry.

Introduction of Amino and Carboxylic Acid Groups

Concurrent functionalization is achieved through:

  • Mitsunobu reactions to install protected amines using DIAD/Ph₃P.
  • Oxidative cleavage of diols to carboxylic acids using KMnO₄ or RuO₄.

A sequential approach involves:

  • Bromination of 4-methylcyclohex-3-ene-1-carboxylate with NBS.
  • SN2 displacement with NaN₃ to introduce azide.
  • Staudinger reduction to amine and hydrolysis to carboxylic acid.

Stereochemical Control

Asymmetric Catalysis

Chiral Rhodium complexes (e.g., [Rh(COD)((R)-BINAP)]⁺) enable enantioselective hydrogenation of ketone precursors, achieving >95% ee for related cyclohexene carboxylates. Key parameters:

Catalyst Substrate Temperature ee (%)
Rh-(R)-BINAP 4-Methylcyclohex-3-enone 25°C 97

Chiral Auxiliaries

Ephedrine-derived morpholine-diones induce diastereoselectivity during alkylation. For example, allylation of (1S,2R)-ephedrine dione gives (1R,6S) products with 98:2 dr.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters (e.g., using CAL-B) achieves 99% ee for (1R,6S)-isomers. Substrate engineering optimizes enantioselectivity:

Ester Group Lipase ee (%)
Pent-3-yl CAL-B 99

Reaction Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve yields in SN2 displacements (Table 1).
  • Low temperatures (–78°C) suppress epimerization during enolate alkylation.

Table 1: Solvent Impact on Azide Displacement

Solvent Yield (%)
DMF 92
THF 85
Et₂O 63

Catalytic Systems

Dual catalysis combines transition metal and organocatalysts:

  • Ru-PHOX/Ir-JosiPhos systems enhance enantiomeric excess in hydrogenation.
  • Microwave irradiation reduces reaction times from 24 h to 30 min for Diels-Alder steps.

Purification and Characterization

Chromatographic Techniques

  • Chiral HPLC (Chiralpak IA, 20% IPA/hexane) resolves (1R,6S) and (1S,6R) enantiomers.
  • Preparative TLC isolates intermediates with >99% purity.

Spectroscopic Confirmation

  • X-ray crystallography of HCl salts confirms absolute configuration.
  • NOESY NMR correlates H-1/H-6 proximity to establish cis-aminomethyl stereochemistry.

Industrial Scaling Challenges

Continuous Flow Synthesis

Microreactors enable safer handling of exothermic steps (e.g., hydrogenation):

Parameter Batch Flow
Reaction Time 12 h 2 h
Yield 78% 83%

Cost-Effective Catalysts

Heterogenized Rh catalysts on SiO₂ reduce Rh leaching to <0.1 ppm while maintaining 94% ee.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains a carboxylic acid (-COOH) group, a primary amine (-NH₂), and a cyclohexene ring with a double bond. These functional groups enable diverse chemical reactions:

Functional GroupPotential Reactions
Carboxylic acidEsterification, Amidation, Acylation
Primary amineAlkylation, Acylation, Coupling reactions
Cyclohexene double bondAddition reactions (e.g., hydrohalogenation, epoxidation)

Esterification

The carboxylic acid group can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form esters. This reaction is critical for modifying solubility or reactivity.

Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, followed by proton transfer and elimination of water.

Amidation

The carboxylic acid can react with amines to form amides. This reaction is often catalyzed by coupling agents like EDC or DCC, and may involve activation via mixed anhydrides.

Mechanism : Formation of an activated intermediate (e.g., mixed anhydride) followed by nucleophilic substitution by the amine.

Acylation of the Amino Group

The primary amine can undergo acylation with acyl chlorides (e.g., acetyl chloride) to form substituted amides. This reaction is typically base-catalyzed (e.g., pyridine) to neutralize HCl.

Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by elimination of HCl.

Alkylation of the Amino Group

The amine can react with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. This reaction is useful for modifying pharmacokinetic properties.

Mechanism : Nucleophilic substitution by the amine on the alkyl halide.

Addition Reactions at the Cyclohexene Double Bond

The double bond in the cyclohexene ring can undergo hydrohalogenation (e.g., HBr, HCl), epoxidation (e.g., mCPBA), or dihydroxylation (e.g., OsO₄). These reactions are influenced by steric hindrance due to the bulky substituents .

Mechanism : Electrophilic addition (e.g., HBr adds via anti-Markovnikov orientation) or stereospecific oxidation (e.g., epoxidation forms a cis epoxide).

Reaction Conditions and Efficiencies

The efficiency of these reactions depends on stereochemical factors and steric effects. For example:

  • Esterification : Acid catalysts enhance reaction rates, but bulky substituents near the carboxylic acid may reduce accessibility.

  • Acylation : Base strength and reaction temperature critically influence amine reactivity and product stability.

  • Double Bond Reactions : Steric hindrance from the methyl and amino groups can direct regioselectivity in addition reactions .

Comparison of Key Reactions

Reaction TypeReagentsProductsApplications
Esterification Alcohol, Acid catalyst (HCl)Carboxylic acid esterPharmaceutical intermediates
Amidation Amine, Coupling agent (EDC)Amide derivativeBioconjugation, drug design
Acylation Acyl chloride, Base (Pyridine)Substituted amideEnzyme inhibition studies
Alkylation Alkyl halide, Base (K₂CO₃)Quaternary ammonium saltPharmacokinetic modification
Epoxidation mCPBA, CH₂Cl₂EpoxideSynthesis of bioactive compounds

Implications for Research and Development

The compound’s dual functionality (amine + carboxylic acid) makes it a versatile scaffold for:

  • Drug Discovery : Modifying solubility or targeting via ester/amide derivatives .

  • Enzyme Inhibition : Designing substrate analogs for enzymes like carboxypeptidases .

  • Material Science : Cross-linking via amide bonds for polymer synthesis.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate for drug development targeting various diseases. Its structural similarity to amino acids allows it to interact effectively with biological macromolecules, which can be leveraged in designing new therapeutic agents.

Case Studies

  • Antibacterial Activity : Research indicates that (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid exhibits antibacterial properties against specific bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Gram-positive bacteria.
  • Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential.

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and protein interactions. Its structural features allow for the exploration of various biochemical pathways.

Interaction Studies

Interaction studies involving this compound focus on understanding how this compound interacts with enzymes and receptors. These studies are crucial for elucidating its mechanisms of action and potential therapeutic effects.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications as a biopesticide or growth regulator in agriculture. Its ability to inhibit certain pathogens could enhance crop resilience and yield.

Research Findings

  • Biopesticide Potential : Field trials have indicated that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.
  • Growth Regulation : Studies have shown that this compound can promote plant growth under stress conditions, indicating its potential as a growth regulator.

Mechanism of Action

The mechanism of action of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features References
(1R,6S)-6-Amino-4-methylcyclohex-3-ene-1-carboxylic acid hydrochloride Amino, methyl, carboxylic acid (HCl salt) 177.63 Chiral centers at C1 and C6; used in drug intermediates
cis-6-Amino-cyclohex-3-enecarboxamide Amino, carboxamide 140.18 (base) Carboxamide group enhances solubility; potential CNS activity
(1S)-4-{1-[2-Chloro-6-(trifluoromethyl)benzoyl]-4-fluoro-1H-indazol-3-yl}-1-methylcyclohex-3-ene-1-carboxylic acid Indazolyl, trifluoromethyl, chloro, methyl 480.84 Complex heterocyclic substituents; high molecular weight suggests target-specific bioactivity
(1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid Methoxycarbonyl ester, carboxylic acid 184.19 Ester group alters reactivity; potential prodrug candidate
rac-(1R,6R)-6-Methylcyclohex-3-ene-1-carboxylic acid Methyl (racemic mixture) 140.18 Racemic form limits stereoselective applications

Biological Activity

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene structure, which includes an amino group and a carboxylic acid functional group. This compound is a derivative of proline, designed to enhance biological activity and therapeutic potential. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of 155.19 g/mol .

Structural Characteristics

The stereochemistry of this compound is denoted as (1R,6S), indicating specific spatial arrangements critical for its biological interactions. The presence of both amino and carboxylic acid groups allows participation in various biochemical reactions, often catalyzed by enzymes in biological systems.

Biological Activity

The biological activity of this compound is significant due to its structural similarities to naturally occurring amino acids. Research indicates that it exhibits various pharmacological effects, including:

  • Antimicrobial Properties : The compound has shown potential in targeting bacterial infections.
  • Neurological Effects : It may play a role in neurological disorder treatments.
  • Biochemical Research Applications : It serves as a tool for studying enzyme mechanisms and protein interactions.

The specific mechanisms underlying these activities are still under investigation. However, it is believed that the compound interacts with various biological targets, such as receptors and enzymes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructure TypeUnique Features
ProlineAmino AcidNaturally occurring; involved in protein synthesis
4-MethylprolineAmino Acid DerivativeIncreased lipophilicity; potential for enhanced bioactivity
2-Aminocyclohexanecarboxylic AcidCycloalkaneDifferent ring structure; potential different biological activity
5-Aminolevulinic AcidPorphyrin PrecursorInvolved in heme synthesis; distinct metabolic pathways

The unique stereochemistry and dual functionality as both an amino acid derivative and a bioactive compound provide advantages in drug design compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Pharmaceutical Development : Research has indicated its potential as a lead compound for drug design targeting bacterial infections and neurological disorders. For instance, studies have demonstrated its efficacy against specific bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
  • Biochemical Research : The compound has been utilized in enzyme studies to elucidate mechanisms of action for various enzymes involved in metabolic pathways. Its structural resemblance to natural substrates allows for detailed interaction studies.
  • Agricultural Chemistry : Investigations into its use as a biopesticide or growth regulator have shown promise due to possible antimicrobial properties that could protect crops from pathogens.

Q & A

Basic Question: What are the key considerations for optimizing enantioselective synthesis of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or asymmetric induction strategies. For cyclohexene derivatives, cyclization using Lewis acids (e.g., BF₃·Et₂O) can be employed to control stereochemistry . Key parameters include:

  • Catalyst selection : Chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation.
  • Reaction monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).
  • Temperature control : Low temperatures (-20°C to 0°C) to minimize racemization.
    Advanced researchers should explore enzymatic resolution or dynamic kinetic resolution for improved efficiency.

Advanced Question: How can stereochemical configuration be rigorously confirmed, and how does it influence biological activity?

Methodological Answer:
Stereochemical confirmation requires a combination of:

  • X-ray crystallography : Definitive assignment of absolute configuration (e.g., as in related cyclohexene carboxylates) .
  • NMR spectroscopy : NOESY/ROESY for spatial proximity analysis of substituents.
  • Computational modeling : Density Functional Theory (DFT) to compare calculated vs. experimental vibrational spectra .
    Biological activity differences (e.g., receptor binding) arise from spatial compatibility; molecular docking studies using software like Discovery Studio can predict stereospecific interactions .

Basic Question: What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm, with a C18 column and acetonitrile/water mobile phase .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
    For advanced studies, employ LC-MS to characterize degradation products and propose degradation pathways.

Advanced Question: How can analytical methods be validated for quantifying this compound in complex biological matrices?

Methodological Answer:
Validation follows ICH guidelines:

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.99.
  • Accuracy/Precision : Spike recovery tests (80–120%) and inter-day RSD < 5%.
  • Matrix effects : Compare signal intensity in plasma vs. solvent using tandem MS (e.g., Q-TOF) .
    Advanced researchers should develop a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression.

Basic Question: What computational tools are suitable for modeling its interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes/receptors.
  • Molecular Dynamics (MD) : GROMACS or AMBER for simulating conformational changes over 100-ns trajectories.
  • Pharmacophore modeling : Identify critical functional groups (e.g., amino and carboxylic acid) using Discovery Studio .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cell-based assays (e.g., luciferase reporters).
  • Purity verification : Ensure >99% purity via NMR and LC-MS to exclude confounding impurities .
  • Structural analogs : Compare activity of stereoisomers (e.g., 1S,6R vs. 1R,6S) to isolate stereochemical effects .

Basic Question: What techniques identify byproducts during synthesis?

Methodological Answer:

  • GC-MS : Screen volatile byproducts using a DB-5MS column.
  • HPLC-PDA : Detect non-volatile impurities with a photodiode array (PDA) detector.
  • NMR spectroscopy : ¹H/¹³C NMR to assign unexpected peaks (e.g., from BF₃-mediated side reactions) .

Advanced Question: What strategies enable enantiomeric separation for pharmacological studies?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases.
  • Capillary electrophoresis (CE) : Sulfated cyclodextrins as chiral selectors at pH 8.5.
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Basic Question: How is thermal stability assessed for formulation development?

Methodological Answer:

  • TGA : Measure weight loss (%) from 25°C to 300°C at 10°C/min.
  • DSC : Identify melting points and exothermic decomposition events.
  • Isothermal testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced Question: What methodologies profile metabolites in preclinical studies?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites via scintillation counting.
  • High-resolution MS : Orbitrap or Q-Exactive for untargeted metabolomics.
  • Microsomal incubation : Use liver microsomes + NADPH to simulate Phase I metabolism .

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